
1-(2,4-Dichlorophenyl)biguanide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dichlorophenyl)biguanide hydrochloride is a chemical compound with the CAS Number: 6634-65-7 . It has a molecular weight of 282.56 . The IUPAC name for this compound is N-(2,4-dichlorophenyl)imidodicarbonimidic diamide hydrochloride .
Molecular Structure Analysis
The molecular formula of 1-(2,4-Dichlorophenyl)biguanide hydrochloride is C8H9Cl2N5 . The SMILES string representation is Cl[H].NC(=N)NC(=N)Nc1ccc(Cl)cc1Cl .Physical And Chemical Properties Analysis
1-(2,4-Dichlorophenyl)biguanide hydrochloride is a solid powder at room temperature . It has a boiling point of 259.5-263.5°C .Wissenschaftliche Forschungsanwendungen
Overview of Biguanide Derivatives
Biguanides, characterized by the fusion of two guanidine moieties, are known for their versatile therapeutic applications due to their basic nature and availability mostly as hydrochloride salts. These compounds exhibit a wide range of therapeutic properties including antimalarial, antidiabetic, antiviral, anticancer, antibacterial, antifungal, anti-tubercular, antifilarial, and anti-HIV activities. Research emphasizes the importance of understanding the organic chemistry of biguanide derivatives to accelerate efforts in discovering the drug action mechanisms associated with this class of compounds (Kathuria et al., 2021).
Antimicrobial Applications
The antimicrobial properties of biguanide derivatives, including 1-(2,4-Dichlorophenyl)biguanide hydrochloride, are significant. These compounds are effective against microbial infections due to their cationic nature, which facilitates action against a broad spectrum of pathogens. Studies have demonstrated the efficacy of these compounds in personal care products and in medical settings for infection control (Abad-Villar et al., 2006).
Analytical and Environmental Applications
Biguanide derivatives also play a crucial role in analytical chemistry and environmental applications. Their use in capillary electrophoresis with contactless conductivity detection for the determination of substances in ophthalmic solutions showcases their versatility. Additionally, their involvement in environmental sample analysis, such as the removal of toxic pollutants from wastewater, highlights the broader applicability of these compounds beyond their medicinal uses (Zhou et al., 2007).
Role in Drug Synthesis and Structural Characterization
The synthesis and structural characterization of biguanide derivatives are critical for expanding their therapeutic and industrial applications. Research efforts in this area have led to the development of new synthetic methodologies and a better understanding of the structural characteristics of these compounds. These advancements contribute to the design of new drugs and materials with improved efficacy and functionality (Grytsai et al., 2021).
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding ingestion and inhalation, avoiding dust formation, and not getting it in eyes, on skin, or on clothing .
Eigenschaften
IUPAC Name |
1-(diaminomethylidene)-2-(2,4-dichlorophenyl)guanidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N5.ClH/c9-4-1-2-6(5(10)3-4)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGGBIXVZCEAHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N=C(N)N=C(N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584530 |
Source


|
| Record name | N-(Diaminomethylidene)-N''-(2,4-dichlorophenyl)guanidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)biguanide hydrochloride | |
CAS RN |
6634-65-7 |
Source


|
| Record name | NSC51941 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51941 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(Diaminomethylidene)-N''-(2,4-dichlorophenyl)guanidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

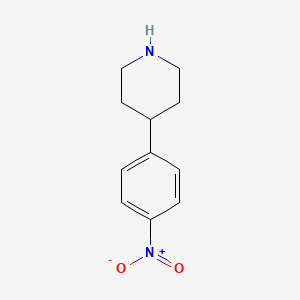
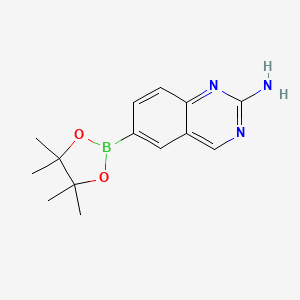

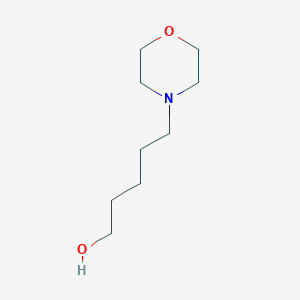
![[(2S,4R)-4-tert-Butoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid](/img/structure/B1316248.png)
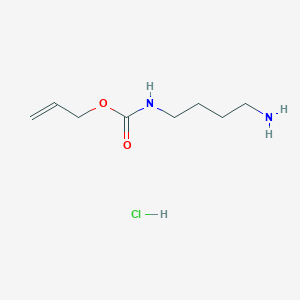
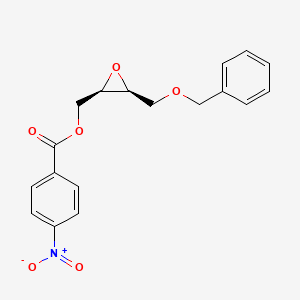
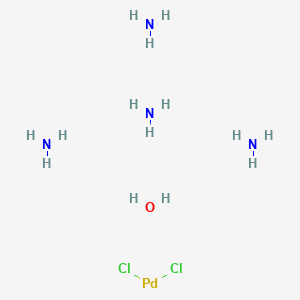
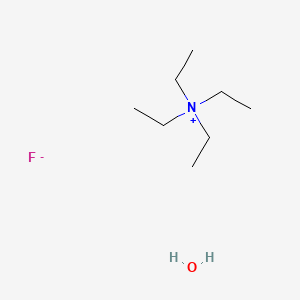
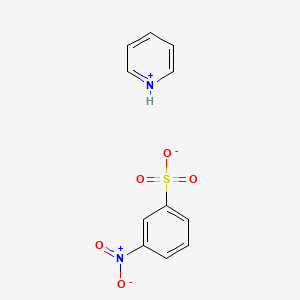
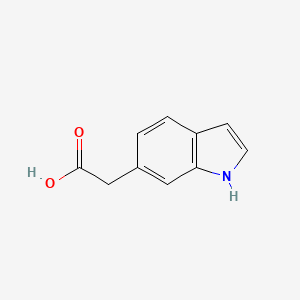


![2-chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B1316263.png)